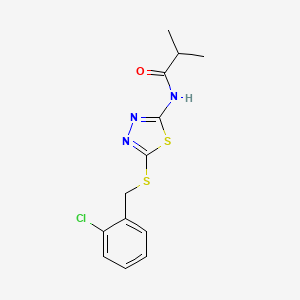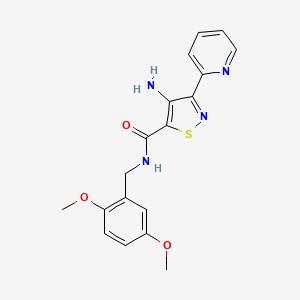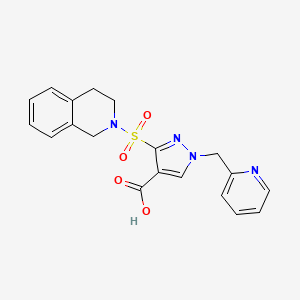![molecular formula C20H26N2O2 B14963783 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B14963783.png)
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL typically involves multiple steps. One common method involves the reaction of 3-methoxyphenylpiperazine with 4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can regenerate alcohols from ketones or aldehydes.
科学研究应用
2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industry: It finds applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL
- 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL
Uniqueness
Compared to similar compounds, 2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL may exhibit unique pharmacological properties due to the specific positioning of the methoxy group on the phenyl ring. This structural variation can influence the compound’s binding affinity and selectivity for different biological targets, making it a valuable molecule for research and development in medicinal chemistry.
属性
分子式 |
C20H26N2O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-8-17(9-7-16)20(23)15-21-10-12-22(13-11-21)18-4-3-5-19(14-18)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
InChI 键 |
YBVOPGGMMKQHCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14963723.png)
![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14963729.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963734.png)


![4-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B14963741.png)

![6-(3-methylbenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14963744.png)

![2-(ethylsulfanyl)-9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14963767.png)
![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-methyl-1-benzenesulfonate](/img/structure/B14963772.png)
![3-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14963774.png)
